
BIS(2-HYDROXYETHYL)AMINE-D11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“BIS(2-HYDROXYETHYL)AMINE-D11” is a compound with the molecular formula C4H11NO2 . It is also known as Diethanolamine or 2,2’-Iminodiethanol . The compound is a secondary amine and a diol .
Molecular Structure Analysis
The compound has a molecular weight of 116.20 g/mol . The IUPAC name is N,1,1,2,2-pentadeuterio-2-deuteriooxy-N-(1,1,2,2-tetradeuterio-2-deuteriooxyethyl)ethanamine . The InChI is InChI=1S/C4H11NO2/c6-3-1-5-2-4-7/h5-7H,1-4H2/i1D2,2D2,3D2,4D2,6D,7D/hD .Physical And Chemical Properties Analysis
The compound has a molecular weight of 116.20 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 3 . The compound also has a Rotatable Bond Count of 4 . The Exact Mass is 116.148022799 g/mol .Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of BIS(2-HYDROXYETHYL)AMINE-D11 can be achieved by a multistep reaction starting from commercially available starting materials.", "Starting Materials": [ "2-chloroethanol", "sodium borohydride", "deuterated water", "ammonium hydroxide", "hydrogen peroxide", "sodium hydroxide", "acetic acid", "ethanol", "diethyl ether", "toluene", "hexane" ], "Reaction": [ "Step 1: Synthesis of 2-chloroethanol-d", "2-chloroethanol can be synthesized by the reaction of deuterated water with ethylene oxide in the presence of a catalyst such as sulfuric acid. The resulting 2-chloroethanol-d can be purified by distillation.", "Step 2: Reduction of 2-chloroethanol-d", "2-chloroethanol-d can be reduced to ethylene-d by using sodium borohydride as a reducing agent in ethanol. The reaction can be carried out under reflux conditions for several hours.", "Step 3: Synthesis of BIS(2-HYDROXYETHYL)AMINE-D11", "BIS(2-HYDROXYETHYL)AMINE-D11 can be synthesized by the reaction of ethylene-d with ammonium hydroxide in the presence of hydrogen peroxide as an oxidizing agent. The reaction can be carried out under reflux conditions for several hours. The resulting product can be purified by extraction with diethyl ether, followed by washing with sodium hydroxide and acetic acid. The final product can be obtained by evaporation of the solvent using toluene and hexane." ] } | |
Numéro CAS |
1219804-08-6 |
Formule moléculaire |
C4H11NO2 |
Poids moléculaire |
116.204 |
Nom IUPAC |
N,1,1,2,2-pentadeuterio-2-deuteriooxy-N-(1,1,2,2-tetradeuterio-2-deuteriooxyethyl)ethanamine |
InChI |
InChI=1S/C4H11NO2/c6-3-1-5-2-4-7/h5-7H,1-4H2/i1D2,2D2,3D2,4D2,6D,7D/hD |
Clé InChI |
ZBCBWPMODOFKDW-DEEHOQBLSA-N |
SMILES |
C(CO)NCCO |
Synonymes |
BIS(2-HYDROXYETHYL)AMINE-D11 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



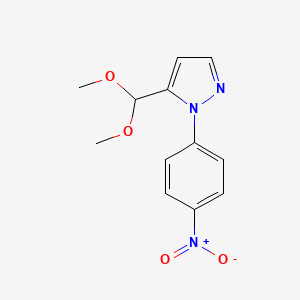

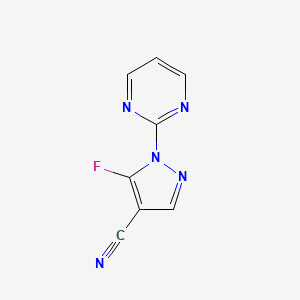
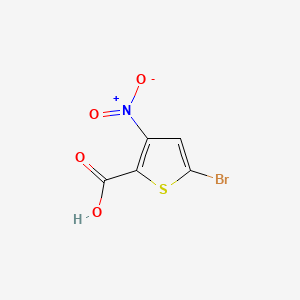

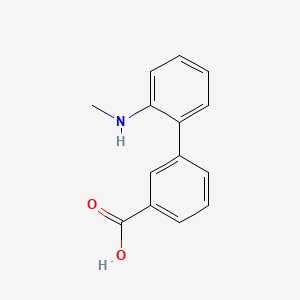
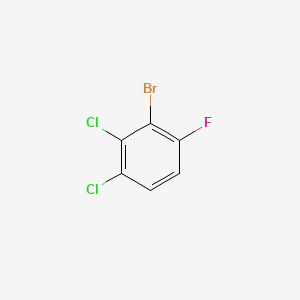
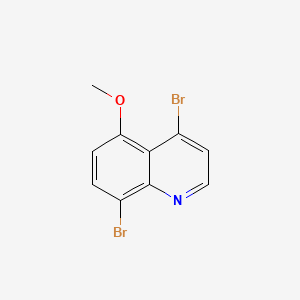
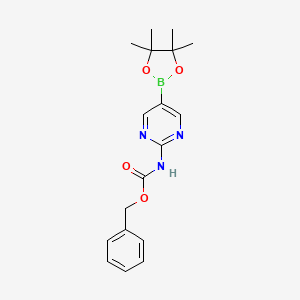
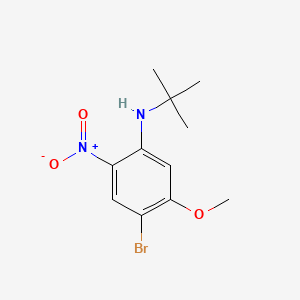
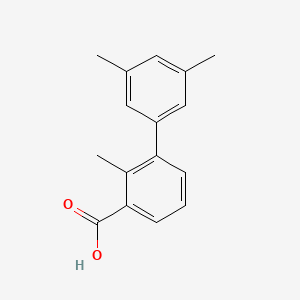
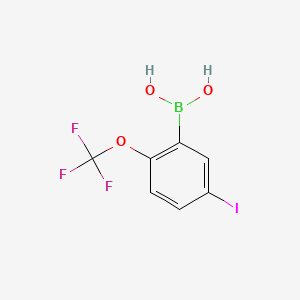
![endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride](/img/structure/B599203.png)